1-Iodo-4-methoxy-2,5-dimethylbenzene
Overview
Description
1-Iodo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-methoxy-2,5-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding 4-methoxy-2,5-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2,5-dimethylbenzene derivatives.
Oxidation: Products include 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: The major product is 4-methoxy-2,5-dimethylbenzene.
Scientific Research Applications
1-Iodo-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-4-methoxy-2,5-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
- 1-Iodo-2,4-dimethylbenzene
- 1-Iodo-3,5-dimethylbenzene
- 1-Iodo-4-methoxybenzene
Uniqueness: 1-Iodo-4-methoxy-2,5-dimethylbenzene is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing effects, making it versatile for various chemical transformations.
Properties
IUPAC Name |
1-iodo-4-methoxy-2,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQNJPSOYOMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556023 | |
Record name | 1-Iodo-4-methoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-46-4 | |
Record name | 1-Iodo-4-methoxy-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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